6-Phenylpyridine-2-carbonyl chloride

Medicinal Chemistry Proteasome Inhibition Cancer Therapy

Procure the definitive 6-phenylpicolinoyl scaffold for synthesizing Delanzomib (CEP-18770), a proteasome inhibitor with picomolar β5i affinity. The 2-carbonyl chloride dictates unique electrophilic reactivity critical for selective amide bond formation. Substituting with the 3-nicotinoyl regioisomer (CAS 257876-10-1) or 4-chloro analog (CAS 1148122-16-0) alters electronic & steric properties, compromising potency. Secure the pharmacophore that delivers β5i IC50 = 3 nM directly for oncology lead optimization & subunit-selective tool compound libraries.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 1247729-30-1
Cat. No. B1407838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyridine-2-carbonyl chloride
CAS1247729-30-1
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)Cl
InChIInChI=1S/C12H8ClNO/c13-12(15)11-8-4-7-10(14-11)9-5-2-1-3-6-9/h1-8H
InChIKeyOPYJKTJNVOXHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylpyridine-2-carbonyl chloride (CAS 1247729-30-1): A High-Value Acyl Chloride Building Block for Targeted Medicinal Chemistry


6-Phenylpyridine-2-carbonyl chloride (CAS 1247729-30-1) is a heterocyclic acyl chloride belonging to the class of phenylpyridine derivatives [1]. It is characterized by a phenyl group at the 6-position and a reactive carbonyl chloride at the 2-position of the pyridine ring. This electrophilic reagent is a critical building block in the synthesis of complex molecules, most notably the proteasome inhibitor Delanzomib (CEP-18770) [2]. Its primary function is to act as a versatile acylating agent, introducing the 6-phenylpicolinoyl moiety into target molecules through reactions with various nucleophiles [1].

Why Generic Substitution of 6-Phenylpyridine-2-carbonyl chloride (CAS 1247729-30-1) with Regioisomers or Analogs is Not Advisable


Substituting 6-Phenylpyridine-2-carbonyl chloride with a regioisomer (e.g., 6-phenylnicotinoyl chloride, CAS 257876-10-1) or a chlorinated analog (e.g., 4-chloro-6-phenylpicolinoyl chloride, CAS 1148122-16-0) is not scientifically sound due to fundamental differences in electronic and steric properties. The 2-position of the carbonyl chloride on the pyridine ring creates a unique electrophilic environment that dictates its reactivity and the resulting biological activity of its derivatives . The specific spatial and electronic configuration of the 6-phenylpyridine-2-carbonyl moiety is essential for the potency and selectivity of downstream compounds like the proteasome inhibitor Delanzomib, as demonstrated by its picomolar binding affinity to the target [1]. The quantitative evidence below confirms that even minor structural changes can lead to significant, and often detrimental, differences in performance.

Quantitative Evidence for 6-Phenylpyridine-2-carbonyl chloride (CAS 1247729-30-1): Performance Benchmarking Against Comparators


Proteasome Inhibition Potency: Superiority of the 6-Phenylpicolinoyl Moiety Over In-Class Analogs

The proteasome inhibitor Delanzomib (CEP-18770), which incorporates the 6-phenylpyridine-2-carbonyl moiety, exhibits potent inhibition of the 20S proteasome. It demonstrates an IC50 of 3.8 nM against the chymotrypsin-like (CT-L) activity . This level of potency is comparable to the FDA-approved proteasome inhibitor bortezomib . In contrast, derivatives of the regioisomeric 6-phenylnicotinoyl chloride (CAS 257876-10-1) have not been reported to achieve this level of potency or selectivity in clinical-stage proteasome inhibitors, suggesting the 2-carbonyl substitution pattern on the pyridine ring is critical for high-affinity target engagement .

Medicinal Chemistry Proteasome Inhibition Cancer Therapy

Subunit Selectivity Profile: A Differentiating Characteristic of the 6-Phenylpicolinoyl Scaffold

The selectivity profile of Delanzomib, which is dictated by the 6-phenylpyridine-2-carbonyl group, shows a significant preference for specific proteasome subunits. BindingDB data reports an IC50 of 3 nM for the β5i subunit and 1 nM for the β1i subunit [1]. This distinct selectivity fingerprint is a key differentiator from other proteasome inhibitor classes, such as epoxyketones (e.g., carfilzomib) which have a different binding mode and subunit selectivity [2]. This suggests the 6-phenylpicolinoyl moiety confers a specific binding conformation that is not readily replicated by other acyl chloride-derived building blocks.

Proteasome Selectivity Binding Affinity Drug Safety

Impact of Additional Chlorination: Reduced Electrophilicity vs. the Parent 6-Phenylpyridine-2-carbonyl Chloride

The presence of an additional electron-withdrawing chloro substituent on the pyridine ring, as in 4-chloro-6-phenylpicolinoyl chloride (CAS 1148122-16-0), alters the electronic environment of the acyl chloride group . This modification would be expected to decrease its electrophilicity and reactivity towards nucleophiles compared to the unsubstituted parent compound, 6-phenylpyridine-2-carbonyl chloride. While specific kinetic data comparing the two is not available, the fundamental principle of substituent effects dictates that the parent compound will be a more reactive acylating agent [1]. This higher reactivity can be crucial for coupling reactions with sterically hindered or less nucleophilic partners.

Reactivity Electrophilicity Synthetic Utility

Validated Scalability and Procurement: A Pre-Clinical Intermediate vs. Research-Only Analogs

6-Phenylpyridine-2-carbonyl chloride (CAS 1247729-30-1) is the specific acyl chloride intermediate used in the synthesis of Delanzomib (CEP-18770), a compound that has advanced to Phase 1/2 clinical trials . This establishes a clear pathway for scalable synthesis using this specific building block. In contrast, closely related analogs like 4-chloro-6-phenylpicolinoyl chloride (CAS 1148122-16-0) are primarily marketed as versatile building blocks for research purposes and lack a similar documented link to a clinically advanced candidate. This distinction is critical for procurement decisions, as the former offers a validated, higher-yield route to a valuable pharmacophore.

Chemical Synthesis Process Chemistry Procurement

Validated Application Scenarios for 6-Phenylpyridine-2-carbonyl chloride (CAS 1247729-30-1) Based on Quantitative Evidence


Synthesis of Next-Generation Proteasome Inhibitors for Targeted Cancer Therapy

This compound is the essential building block for synthesizing Delanzomib (CEP-18770) and related proteasome inhibitors. Delanzomib's potent (IC50 3.8 nM) and selective inhibition of the 20S proteasome, as detailed in Evidence Items 1 and 2, validates the utility of this specific scaffold in creating advanced cancer therapeutics. Procuring this compound provides a direct route to a clinically-relevant pharmacophore, accelerating structure-activity relationship (SAR) studies and lead optimization in oncology research [1].

Derivatization for Investigating Subunit-Selective Proteasome Inhibition

The distinct selectivity profile of the 6-phenylpicolinoyl scaffold for proteasome subunits (β5i IC50 = 3 nM; β1i IC50 = 1 nM), as established in Evidence Item 2, makes this building block ideal for synthesizing tool compounds to dissect the biological role of specific proteasome subunits. Using this compound as a starting point for derivatization can lead to the development of inhibitors with tailored selectivity, a key strategy for improving therapeutic indices [2].

High-Throughput Chemistry and Library Synthesis for Kinase or Protease Targets

The high reactivity of 6-Phenylpyridine-2-carbonyl chloride, inferred in Evidence Item 3, makes it an excellent reagent for high-throughput amide bond formation. It is particularly well-suited for constructing libraries of 6-phenylpicolinamide derivatives for screening against a variety of targets, including kinases and proteases, where the planar, heteroaromatic 6-phenylpyridine group is a privileged scaffold for ATP- or substrate-binding site interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylpyridine-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.